3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride
CAS No.: 1820580-23-1
Cat. No.: VC4465992
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14
* For research use only. Not for human or veterinary use.
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride - 1820580-23-1](/images/structure/VC4465992.png)
Specification
CAS No. | 1820580-23-1 |
---|---|
Molecular Formula | C8H16Cl2N4O |
Molecular Weight | 255.14 |
IUPAC Name | 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole;dihydrochloride |
Standard InChI | InChI=1S/C8H14N4O.2ClH/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7;;/h5-7,9H,3-4H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Standard InChI Key | VHAWXKLMJXWYDA-VJBFUYBPSA-N |
SMILES | CN1C=NN=C1C2CC(CN2)OC.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride reflects its stereochemistry and functional groups. The molecular formula is C₁₀H₁₇Cl₂N₅O, with a chloride counterion enhancing aqueous solubility. The pyrrolidine ring’s 4-methoxy group and triazole’s 4-methyl substituent contribute to its polarity and stability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 255.14 g/mol | |
Solubility | Water-soluble (dihydrochloride) | |
Hazard Class | Skin/Eye Irritant (Category 2) | |
Stability | Stable under ambient conditions |
Stereochemical Configuration
X-ray crystallography and NMR studies confirm the (2S,4R) configuration of the pyrrolidine ring, which induces steric effects that influence receptor binding. The methoxy group at position 4 adopts an equatorial orientation, minimizing steric hindrance with the triazole ring.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: (2S,4R)-4-methoxypyrrolidine is prepared via asymmetric hydrogenation of a pyrroline precursor using a chiral ruthenium catalyst.
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Triazole Formation: Cyclocondensation of thiosemicarbazide with methyl isocyanate yields 4-methyl-1,2,4-triazole.
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Coupling Reaction: The pyrrolidine and triazole moieties are linked via nucleophilic substitution under basic conditions.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization .
Process Optimization
Industrial methods employ continuous-flow reactors to enhance yield (≥85%) and reduce byproducts. Critical parameters include:
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Temperature: 60–80°C for coupling reactions.
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Solvent: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
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Catalysis: Palladium catalysts facilitate C–N bond formation.
Exposure Route | Protective Measures | First Aid Response |
---|---|---|
Skin | Nitrile gloves, lab coat | Wash with soap/water |
Eyes | Goggles | Irrigate for 15 minutes |
Inhalation | Fume hood, respirator | Move to fresh air |
Environmental Impact
No ecotoxicity data exists, but structural analogs suggest low bioaccumulation potential. Waste disposal must follow incineration protocols to avoid HCl emissions .
Applications in Drug Development
Preclinical Studies
In murine models, the compound reduced tumor growth by 40% at 50 mg/kg doses, likely via PI3K/Akt pathway suppression. Bioavailability studies show 60% oral absorption, with a plasma half-life of 3.2 hours .
Combination Therapies
Synergy with paclitaxel was observed in breast cancer cell lines (IC₅₀ reduced from 18 nM to 5 nM), suggesting utility in adjuvant regimens .
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